molecular formula C10H12N5Na2O7P B1194649 Vidarabine sodium phosphate CAS No. 71002-10-3

Vidarabine sodium phosphate

Cat. No.: B1194649
CAS No.: 71002-10-3
M. Wt: 391.19 g/mol
InChI Key: QGXLVXZRPRRCRP-MMGZGRSYSA-L
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Scientific Research Applications

Clinical Applications

  • Herpes Simplex Virus Infections : Vidarabine sodium phosphate is primarily used in the treatment of herpes simplex virus infections, especially in immunocompromised patients. It is effective in treating herpes simplex encephalitis and recurrent genital herpes .
  • Ophthalmic Use : The compound is available as a topical ointment for treating kerato-conjunctivitis caused by herpes simplex virus . Clinical trials have shown that topical administration can reduce symptoms and improve healing times in affected patients .
Application AreaSpecific Use CasesResults/Findings
Herpes Simplex EncephalitisTreatment in immunocompromised individualsSignificant improvement in viral clearance
Genital HerpesTopical self-applied gel therapyNo significant difference compared to placebo
Ophthalmic ConditionsAcute kerato-conjunctivitisApproved for use; effective against HSV-1 and HSV-2

Antitumor Properties

Vidarabine has shown potential antitumor activity, particularly in hematologic malignancies. Research indicates that it may be effective against certain T-cell neoplasias when used in combination with other chemotherapeutic agents such as fludarabine and doxorubicin .

Case Studies

A study involving patients with aggressive peripheral T-cell lymphomas demonstrated that vidarabine could be part of a successful treatment regimen when combined with other drugs, leading to improved patient outcomes .

Cancer TypeTreatment RegimenOutcomes
Peripheral T-cell LymphomaCombination with fludarabine and doxorubicinEnhanced response rates observed

Pharmacokinetics and Administration

This compound exhibits improved solubility compared to its parent compound, allowing for various routes of administration including intravenous and intramuscular injections. This facilitates more flexible dosing schedules, particularly beneficial for patients requiring long-term antiviral therapy .

Pharmacokinetic Profile

  • Absorption : Poorly absorbed via oral routes; primarily administered intravenously or intramuscularly.
  • Metabolism : Rapidly deaminated to arabinosyl hypoxanthine, which also possesses some antiviral activity but is less potent than vidarabine itself.
  • Excretion : Approximately 40-50% of administered vidarabine is excreted in urine as arabinosyl hypoxanthine .

Safety and Toxicity

Despite its therapeutic benefits, this compound can cause adverse effects, particularly in patients with renal impairment where drug accumulation may occur. Careful monitoring is necessary during treatment to mitigate risks associated with toxicity .

Adverse Effects

Common side effects include:

  • Nausea
  • Vomiting
  • Renal toxicity (especially in cases of overdose or renal impairment)

Biological Activity

Vidarabine sodium phosphate, also known as adenine arabinoside, is an antiviral agent primarily used in the treatment of infections caused by various DNA viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.

Overview

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C₁₁H₁₄N₄O₅P
  • Type : Nucleoside antibiotic derived from Streptomyces antibioticus

Vidarabine exhibits significant antiviral properties, particularly against herpes viruses. Its mechanism involves competitive inhibition of viral DNA polymerase and incorporation into viral DNA, leading to the termination of DNA chain elongation.

Vidarabine is phosphorylated in the body to form vidarabine monophosphate (Ara-AMP), which is further converted to its active triphosphate form (ara-ATP). The biological activity can be summarized as follows:

  • Inhibition of Viral DNA Polymerase : Ara-ATP competes with deoxyadenosine triphosphate (dATP), inhibiting the viral DNA polymerase necessary for viral replication.
  • Incorporation into Viral DNA : Ara-ATP can be incorporated into the growing DNA strand, resulting in faulty DNA synthesis due to the disruption of phosphodiester bonds.

This dual mechanism makes vidarabine effective against a range of herpes viruses, including HSV types 1 and 2 and VZV .

Clinical Applications

This compound has been utilized in various clinical settings:

  • Herpes Simplex Encephalitis : It has shown efficacy in treating this severe viral infection.
  • Genital Herpes : Studies indicate that topical applications can reduce viral shedding; however, results have been mixed regarding its effectiveness compared to placebo .
  • Herpes Zoster : Used in immunocompromised patients for managing complications related to herpes zoster infections .

Efficacy Studies

  • Topical Application in Genital Herpes :
    • A double-blind trial involving 134 patients found no significant differences in healing time or recurrence intervals between those treated with vidarabine gel and a placebo .
  • Iontophoresis Method :
    • A study demonstrated that lesions treated with vidarabine monophosphate via iontophoresis exhibited lower viral titers compared to saline controls, suggesting enhanced delivery and efficacy .
  • Pharmacokinetics :
    • Research on vidarabine 5'-monophosphate indicated that it is metabolized similarly to vidarabine, with significant recovery of arabinosyl hypoxanthine in urine post-administration. This form allows for better solubility and administration options compared to traditional vidarabine .

Case Studies on Toxicity

Despite its therapeutic benefits, cases of toxicity have been reported:

  • A notable case involved fatal toxicity in a patient with normal renal function after administration of this compound, highlighting the need for careful monitoring during treatment .

Data Table: Summary of Clinical Studies

Study TypePopulation SizeTreatmentKey Findings
Double-blind trial134Topical vidarabine vs placeboNo significant difference in healing or recurrence
Pharmacokinetic study29Vidarabine 5'-monophosphateHigh recovery rates of metabolites in urine
Iontophoresis applicationNot specifiedAra-AMP via iontophoresisLower viral titers compared to controls

Q & A

Basic Research Questions

Q. What is the mechanism of action of vidarabine sodium phosphate against viral DNA replication?

this compound (ara-AMP) is phosphorylated intracellularly to its active triphosphate form, which competitively inhibits viral DNA polymerase and acts as a chain terminator during DNA replication. Researchers should verify its incorporation into nascent DNA strands via radiolabeled nucleotide assays and assess polymerase inhibition kinetics using in vitro enzymatic assays .

Q. How can researchers design in vitro models to assess the hepatotoxicity of this compound?

Use isolated rat hepatocytes to measure oxygen uptake (via Clark-type electrodes) and cell viability (trypan blue exclusion or MTT assays). Test concentrations ranging from 1×10⁻⁶ M to 1×10⁻⁴ M, as higher doses may mask toxicity due to solubility limitations. Control for confounding factors like pH shifts in culture media .

Q. What are the key considerations in formulating stable in vivo solutions of this compound for animal studies?

Prepare stock solutions using DMSO (50 μL) followed by sequential addition of PEG300 (300 μL), Tween 80 (50 μL), and sterile water (600 μL). Validate stability via HPLC under storage conditions (e.g., -80°C vs. 4°C) and confirm bioactivity using viral load reduction assays in murine models .

Q. How is this compound classified in international pharmacological databases, and what are its identifiers?

It is classified under WHO ATC codes (J05AB03, S01AD06), FDA Unique Ingredient Identifier (ZEC0WCC7UA), and NIH Compound ID 224. Use SMILES notation (C10H12N5O7P·2Na) and CAS-71002-10-3 for cross-referencing in regulatory submissions .

Advanced Research Questions

Q. What factors contribute to conflicting data in hepatotoxicity studies of this compound across experimental models?

Discrepancies arise from variations in cell type sensitivity (e.g., primary hepatocytes vs. immortalized lines), exposure duration, and metabolite accumulation. For instance, found no hepatocyte viability reduction at 1×10⁻⁶ M, but other studies using prolonged exposure or in vivo models may show toxicity. Standardize assays using ISO-certified cell lines and validate with histopathology in repeat-dose studies .

Q. How should researchers adjust dosing protocols when comparing vidarabine phosphate to its parent compound (ara-A) in preclinical studies?

Account for solubility differences: ara-AMP is administered parenterally, while ara-A requires solubilizing agents (e.g., DMSO). Adjust doses by 25% to reflect the active moiety (ara-A) after dephosphorylation of ara-AMP. Use pharmacokinetic profiling to track metabolite conversion and validate via LC-MS/MS .

Q. What enzymatic engineering strategies improve the synthesis efficiency of this compound?

Optimize Leishmania mexicana arabinosyl transferase (LmPDTN56C) by testing pH (5–8) and temperature (20–70°C) gradients. Use sodium phosphate buffer (pH 6–8) for maximal activity. Screen mutant libraries for enhanced thermostability using directed evolution and high-throughput fluorescence assays .

Q. How does the structural modification in fludarabine phosphate overcome the metabolic limitations of this compound?

Fludarabine’s 2-fluoro substitution confers resistance to adenosine deaminase, prolonging its half-life. Compare deamination rates using liver microsome assays and quantify triphosphate accumulation (2F-ara-ATP vs. ara-ATP) via mass spectrometry in CD4+ T-cells .

Q. What methodological challenges arise when interpreting oxygen uptake vs. cell viability data in hepatotoxicity assays for this compound?

Reduced oxygen uptake without viability loss (e.g., ) suggests mitochondrial uncoupling rather than necrosis. Confirm using ATP/ADP ratio measurements and JC-1 staining for mitochondrial membrane potential. Correlate with lactate dehydrogenase (LDH) release to distinguish apoptosis from metabolic inhibition .

Q. How do phosphate buffer systems influence the stability and activity of this compound in experimental setups?

Use 0.01 M sodium phosphate buffer (pH 7.4) with 0.05% Tween 20 to prevent aggregation in in vitro assays. Avoid divalent cations (e.g., Mg²⁺) that may precipitate the compound. Validate stability via UV-Vis spectroscopy at 260 nm over 24-hour incubations .

Properties

CAS No.

71002-10-3

Molecular Formula

C10H12N5Na2O7P

Molecular Weight

391.19 g/mol

IUPAC Name

disodium;[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7+,10-;;/m1../s1

InChI Key

QGXLVXZRPRRCRP-MMGZGRSYSA-L

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
Vidarabine sodium phosphate
3,5-Dibromo-2-tert-butylpyridine
Vidarabine sodium phosphate
3,5-Dibromo-2-tert-butylpyridine
Vidarabine sodium phosphate
3,5-Dibromo-2-tert-butylpyridine
Vidarabine sodium phosphate
3,5-Dibromo-2-tert-butylpyridine
Vidarabine sodium phosphate
3,5-Dibromo-2-tert-butylpyridine
Vidarabine sodium phosphate

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